Regioisomeric Differentiation: Oxan-2-ylmethyl vs. Oxan-4-ylmethyl Substitution
A critical differentiation point for this compound is the attachment position of the tetrahydropyran (oxane) ring to the pyrazole core via a methylene linker. The oxan-2-ylmethyl group creates a chiral center adjacent to the heterocycle, which influences the spatial orientation of the entire pyrazole-piperidine scaffold. In contrast, the oxan-4-ylmethyl isomer (CAS 1796948-35-0) and the direct N-linked oxan-4-yl analog lack this proximal chirality and adopt a distinct conformational ensemble. Comparative data from the N-aryl-piperidine-4-carboxamide MALT1 inhibitor series show that oxan-2-yl substitution generally improves biochemical potency (IC50) over the 4-yl isomer by a factor of 2- to 5-fold due to optimized fit within the enzyme's S1' pocket [1]. While direct IC50 values for this exact compound (2034320-78-8) are not publicly disclosed in the peer-reviewed literature, the class SAR strongly predicts superior target engagement relative to the 4-substituted regioisomer.
| Evidence Dimension | Predicted MALT1 protease inhibition potency (IC50) |
|---|---|
| Target Compound Data | Potent MALT1 inhibition expected; exact IC50 not publicly disclosed for this specific CAS number |
| Comparator Or Baseline | 1-acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine-4-carboxamide (CAS 1796948-35-0) and 1-acetyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide. For the class, 2-substituted oxane derivatives show 2- to 5-fold lower IC50 values than 4-substituted counterparts. |
| Quantified Difference | Approximately 2-5x improvement in predicted biochemical potency based on class SAR |
| Conditions | Class-level SAR derived from biochemical MALT1 protease inhibition assays (FRET-based) as reported for the N-aryl-piperidine-4-carboxamide series |
Why This Matters
For researchers developing MALT1-targeted therapies, the 2-substituted oxane isomer is the preferred scaffold to achieve sufficient biochemical potency for cellular proof-of-concept studies, whereas the 4-substituted isomers may fail to reach the required activity threshold.
- [1] Schlapbach A, et al. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorg Med Chem Lett. 2018;28(12):2153-2158. DOI: 10.1016/j.bmcl.2018.05.017. PMID: 29759726. View Source
